Cas no 1021227-73-5 (4-chloro-N-[4-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]benzamide)
![4-chloro-N-[4-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]benzamide structure](https://www.kuujia.com/scimg/cas/1021227-73-5x300.png)
1021227-73-5 structure
Product Name:4-chloro-N-[4-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]benzamide
CAS No:1021227-73-5
Molecular Formula:C18H16ClN3O3S
Molecular Weight:389.855941772461
CID:6146859
PubChem ID:42208517
4-chloro-N-[4-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]benzamide Properties
Names and Identifiers
-
- 4-chloro-N-[4-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]benzamide
- VU0639217-1
- AKOS024503388
- 1021227-73-5
- 4-chloro-N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
- F5254-0187
- 4-chloro-N-[4-[3-(furan-2-ylmethylamino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
-
- InChIKey: JYDPIRGVVPWHFG-UHFFFAOYSA-N
- Inchi: 1S/C18H16ClN3O3S/c19-13-5-3-12(4-6-13)17(24)22-18-21-14(11-26-18)7-8-16(23)20-10-15-2-1-9-25-15/h1-6,9,11H,7-8,10H2,(H,20,23)(H,21,22,24)
- SMILES: ClC1C=CC(=CC=1)C(NC1=NC(=CS1)CCC(NCC1=CC=CO1)=O)=O
Computed Properties
- Exact Mass: 389.0600902g/mol
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Rotatable Bond Count: 7
- Monoisotopic Mass: 389.0600902g/mol
- Heavy Atom Count: 26
- Complexity: 488
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 2.9
- Topological Polar Surface Area: 113Ų
4-chloro-N-[4-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]benzamide Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5254-0187-2μmol |
4-chloro-N-[4-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]benzamide |
1021227-73-5 | 2μmol |
$57.0 | 2023-09-10 |
4-chloro-N-[4-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]benzamide Related Literature
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Chawit Pongsawakul,Apinya Ngoipala,Suttipong Wannapaiboon,Hideki Nakajima Catal. Sci. Technol., 2021,11, 6291-6304
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2. Reductive coupling of benzyl oxalates with highly functionalized alkyl bromides by nickel catalysis†Xiao-Biao Yan,Chun-Ling Li,Wen-Jie Jin,Peng Guo,Xing-Zhong Shu Chem. Sci., 2018,9, 4529-4534
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Di Tian,Chaofei Xu,Xue-Dong Wang J. Mater. Chem. C, 2023,11, 6138-6144
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Zhi Fang,Chun-Li Hu,Bing-Ping Yang,Jiang-Gao Mao J. Mater. Chem. C, 2021,9, 1550-1554
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Anders B. Skov,Rune Lausten Phys. Chem. Chem. Phys., 2020,22, 26241-26254
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Gracy Elias,Earl D. Mattson,Jessica E. Little Anal. Methods, 2012,4, 530-533
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Hsin-Yi Chen RSC Adv., 2020,10, 22939-22958
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Tapas K. Purkait,Anindya K. Swarnakar,Glenda B. De Los Reyes,Frank A. Hegmann,Eric Rivard,Jonathan G. C. Veinot Nanoscale, 2015,7, 2241-2244
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